DL-Valine

Vue d'ensemble

Description

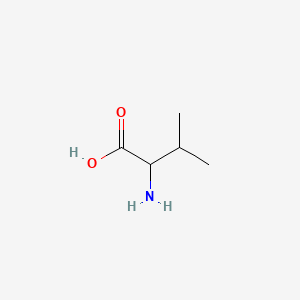

DL-Valine is a racemic mixture of the amino acid valine, consisting of equal parts of D-valine and L-valine. Valine is one of the essential amino acids, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein synthesis, muscle metabolism, and overall cellular function. The compound has the molecular formula C5H11NO2 and is characterized by its aliphatic side chain, making it a non-polar amino acid.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Valine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis method involves the Strecker synthesis, where an aldehyde reacts with ammonium chloride and potassium cyanide to form an amino nitrile, which is then hydrolyzed to produce this compound.

Industrial Production Methods: Microbial fermentation is a widely used industrial method for producing this compound. This process involves the use of microorganisms such as bacteria or yeast to convert substrates like glucose into this compound. The fermentation process is optimized for high yield and purity, and the this compound is subsequently extracted and purified from the fermentation broth .

Analyse Des Réactions Chimiques

Oxidation Reactions

DL-Valine undergoes enzymatic and chemical oxidation, producing intermediates critical to metabolic and synthetic pathways.

Enzymatic Oxidation

-

D-Valine Oxidation :

Cell-free extracts of Pseudomonas aeruginosa catalyze the oxidation of D-valine to 2-oxoisovalerate, consuming 1 atom of oxygen per mole of product . -

L-Valine Pathway :

L-valine does not undergo direct oxidation but participates in transamination with 2-oxoglutarate, forming glutamate .

Chemical Oxidation

-

General Pathway :

Valine’s oxidation typically yields keto acids (e.g., 3-methyl-2-oxobutanoic acid) .

Transamination Reactions

Transamination is central to valine’s catabolism and anabolism:

| Reaction | Enzyme | Cofactor | Product |

|---|---|---|---|

| Valine + α-ketoglutarate → Glutamate + 3-methyl-2-oxobutanoate | BCAA aminotransferase | Pyridoxal phosphate | Glutamate |

-

Key Role : This reaction links valine to the tricarboxylic acid (TCA) cycle via glutamate dehydrogenase, regenerating α-ketoglutarate .

Thermochemical Reactions

This compound interacts with ions in gas-phase studies, revealing binding energetics:

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Na⁺ + this compound → Na⁺(this compound) | 173 ± 13 | Ion-molecule reactivity | |

| Protonated Valine + this compound → Dimer | 87.9 | PHPMS |

-

Implications : These studies inform cluster formation dynamics in mass spectrometry and astrochemical environments .

Biochemical Degradation Pathways

Valine’s catabolism proceeds via:

-

Deamination : Conversion to 3-methyl-2-oxobutanoate by BCAA aminotransferase .

-

Decarboxylation : Oxidative decarboxylation by branched-chain α-keto acid dehydrogenase to isobutyryl-CoA .

-

Propionyl-CoA Synthesis : Final glucogenic product propionyl-CoA enters the TCA cycle as succinyl-CoA .

Salt Formation for Purification

-

Process : this compound forms crystalline salts with p-isopropylbenzenesulfonic acid at pH 1.5, enabling isolation with >99% purity .

Derivatization for Analysis

-

Dansylation : this compound reacts with dansyl chloride to form fluorescent derivatives for HPLC detection.

-

Reagents : Dansyl chloride, dimethylformamide

-

Product : Dansyl-DL-valine (exhibits λₑₓ/λₑₘ = 340/525 nm)

-

Reaction Comparison Table

Research Insights

-

Pressure Effects : High-pressure studies reveal valine’s conformational flexibility, with lattice parameters and molecular deformations observed under varying pressures .

-

Oxidative Stress Mitigation : L-valine reduces mitochondrial ROS and enhances ATP production in C2C12 cells, suggesting protective roles under oxidative stress .

This synthesis of chemical and biochemical data underscores this compound’s versatility in both laboratory and biological contexts, with rigorous experimental validation across diverse studies.

Applications De Recherche Scientifique

Nutritional Applications

Animal Feed Additive

DL-Valine is widely used as an essential amino acid in animal nutrition. It is crucial for protein synthesis and is often included in formulations to enhance growth performance in livestock and poultry. The demand for this compound in animal feed has been increasing due to the rising global meat consumption.

| Application | Type | Benefits |

|---|---|---|

| Livestock Feed | Additive | Improves growth rates and feed efficiency |

| Poultry Feed | Additive | Enhances egg production and quality |

Pharmaceutical Applications

Drug Development

this compound serves as a precursor for several pharmaceutical compounds. For instance, L-valine is utilized in the synthesis of drugs such as valsartan (an antihypertensive) and antiviral medications like valganciclovir. D-valine is used in the production of valnemulin, an antibiotic used in veterinary medicine.

Case Study: Antiviral Drugs

Research has shown that L-valine can enhance the efficacy of certain antiviral drugs by improving their pharmacokinetic properties. A study demonstrated that formulations containing L-valine exhibited increased absorption rates in vivo, leading to better therapeutic outcomes against viral infections .

Biochemical Research

Metabolic Engineering

this compound is integral to metabolic engineering efforts aimed at increasing amino acid production through microbial fermentation. Researchers are developing engineered strains of bacteria to optimize the biosynthesis of L-valine, addressing metabolic bottlenecks that limit yield .

| Research Focus | Methodology | Outcomes |

|---|---|---|

| Microbial Strain Development | Genetic Engineering | Increased L-valine production by up to 50% |

| Fermentation Optimization | Process Engineering | Enhanced yield through improved substrate utilization |

Cosmetic Applications

Ingredient in Formulations

In cosmetics, this compound is utilized for its moisturizing properties and its role as a skin-conditioning agent. It helps improve skin texture and hydration levels, making it a popular ingredient in various skincare products.

Industrial Applications

Synthesis of Chiral Compounds

this compound is also employed in the synthesis of chiral compounds through asymmetric synthesis processes. Its ability to form complexes with metals like zinc enhances its utility in catalysis for producing enantiomerically pure substances .

Mécanisme D'action

DL-Valine exerts its effects primarily through its role in protein synthesis and metabolism. It is incorporated into proteins during translation and plays a role in maintaining the structure and function of proteins. Additionally, this compound is involved in the regulation of blood sugar levels and energy production. The molecular targets of this compound include various enzymes and transporters involved in amino acid metabolism .

Comparaison Avec Des Composés Similaires

L-Valine: The L-isomer of valine, which is naturally occurring and biologically active.

D-Valine: The D-isomer of valine, which is less common in nature but has specific industrial applications.

Comparison:

Uniqueness: DL-Valine, being a racemic mixture, has properties that are a combination of both D-Valine and L-Valine. This makes it unique in terms of its physical and chemical properties compared to the individual isomers.

Applications: While L-Valine is primarily used in biological systems, this compound finds applications in both biological and industrial contexts due to its combined properties

This compound’s versatility and importance in various fields make it a compound of significant interest in both research and industry.

Activité Biologique

DL-Valine, a branched-chain amino acid (BCAA), plays a significant role in various biological processes, including protein synthesis, energy production, and metabolic regulation. This article delves into the biological activity of this compound, focusing on its effects on lipid metabolism, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is an essential amino acid that must be obtained through diet or supplementation. It is crucial for muscle metabolism, tissue repair, and nitrogen balance in the body. As a BCAA, it competes with other amino acids for absorption and utilization, which can influence metabolic pathways significantly.

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

- Lipid Metabolism : Research indicates that this compound supplementation enhances triglyceride synthesis in intestinal epithelial cells. A study demonstrated that valine increased the concentration of triglycerides and long-chain fatty acids in IPEC-J2 cells by upregulating proteins involved in fatty acid transport and triglyceride synthesis .

- Metabolite Role : The metabolite 3-hydroxyisobutyrate (3-HIB), derived from valine metabolism, has been shown to play a critical role in lipid metabolism. Increased levels of 3-HIB were associated with enhanced triglyceride synthesis and fatty acid transport mechanisms .

- Antimicrobial Properties : this compound has been studied for its potential antimicrobial effects. Peptides containing valine residues exhibited significant antibacterial activity against various pathogens, suggesting that valine can enhance the efficacy of antimicrobial peptides .

Case Studies

-

Triglyceride Synthesis in IPEC-J2 Cells : In an experimental setup, IPEC-J2 cells were treated with varying concentrations of this compound. The results indicated a significant increase in triglyceride content and fatty acid composition compared to control groups (Table 1). The study concluded that valine supplementation could be beneficial for improving lipid metabolism in livestock .

Fatty Acid Composition Control Group Valine Group C17:0 0.12 0.20 C18:0 0.10 0.18 C18:1 0.15 0.25 C20:1 0.05 0.10 C22:1 0.02 0.06 - Antimicrobial Activity : A study evaluated the effectiveness of valine-rich peptides against Salmonella enterica. Results showed that peptides with higher valine content significantly reduced bacterial counts in vivo and improved survival rates among infected subjects .

Potential Therapeutic Applications

The biological activities of this compound suggest potential therapeutic applications:

- Nutritional Supplementation : Given its role in muscle recovery and energy production, this compound is often included in sports supplements to enhance performance and recovery after exercise.

- Lipid Metabolism Disorders : The ability of this compound to modulate lipid metabolism could make it a candidate for managing conditions like obesity or metabolic syndrome.

- Antimicrobial Treatments : The antimicrobial properties of valine-containing peptides may lead to new treatments for bacterial infections, particularly those resistant to conventional antibiotics.

Propriétés

IUPAC Name |

2-amino-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859522 | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], White crystalline powder; odourless | |

| Record name | DL-Valine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13968 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; Insoluble in ether, Insoluble (in ethanol) | |

| Record name | DL-Valine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1416/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

516-06-3, 25609-85-2, 72-18-4, 640-68-6 | |

| Record name | DL-Valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC125674 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC125673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Valine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA13A832H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.